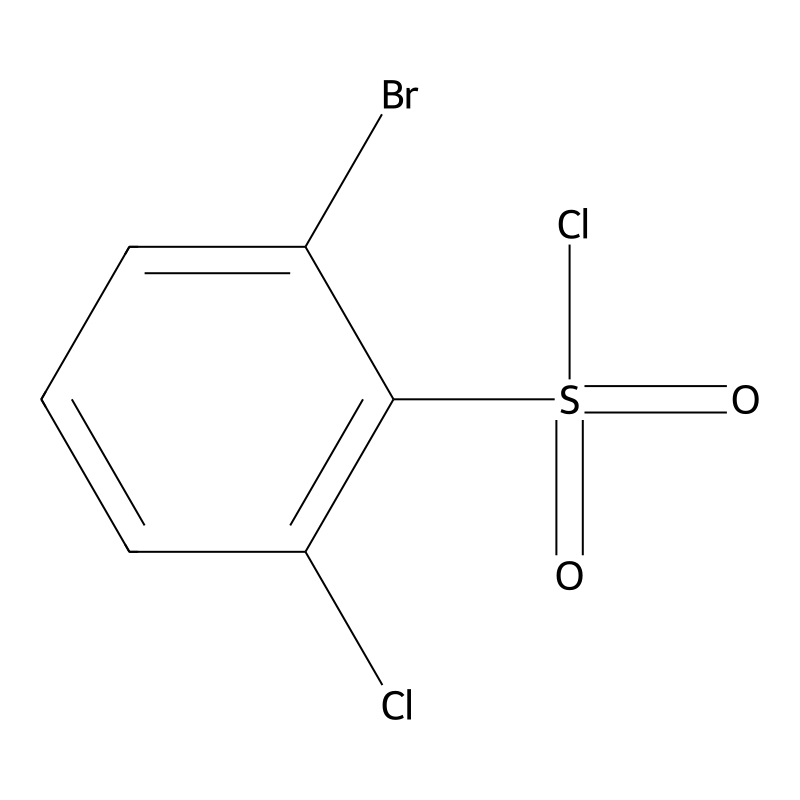

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-Bromo-6-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 289.962 g/mol. It features a sulfonyl chloride functional group attached to a benzene ring that is substituted at the 2 and 6 positions with bromine and chlorine atoms, respectively. The compound is characterized by its high density of and a boiling point of around at standard atmospheric pressure .

Due to the presence of chlorine atoms and the sulfonyl chloride group, 2-bromo-6-chlorobenzene-1-sulfonyl chloride is likely to be corrosive and irritating. It can react with moisture to release hydrochloric acid fumes, which are hazardous if inhaled. Specific data on its toxicity and flammability is not available.

General Safety Precautions for Arylsulfonyl Chlorides:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Handle with care to prevent spills.

- Store in a cool, dry place away from incompatible materials such as water and strong bases.

The sulfonyl chloride group in 2-bromo-6-chlorobenzene-1-sulfonyl chloride makes it a reactive compound, particularly in nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Electrophilic Aromatic Substitution: The presence of bromine and chlorine allows for further substitution reactions on the aromatic ring.

These reactions are significant in synthetic organic chemistry for the preparation of various derivatives.

Several methods exist for synthesizing 2-bromo-6-chlorobenzene-1-sulfonyl chloride:

- Starting from 2-Bromo-6-chlorobenzenesulfonic acid: Chlorination can be achieved using thionyl chloride to convert the acid to its corresponding sulfonyl chloride.

- From Brominated Aromatic Compounds: Brominated aromatic compounds can be treated with chlorosulfonic acid to introduce the sulfonyl group.

These methods are typically carried out under controlled conditions to ensure high yield and purity.

2-Bromo-6-chlorobenzene-1-sulfonyl chloride has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Chemical Research: Used in laboratories for developing new compounds and studying reaction mechanisms.

- Agricultural Chemicals: Potentially utilized in the synthesis of agrochemicals.

Interaction studies involving 2-bromo-6-chlorobenzene-1-sulfonyl chloride focus on its reactivity with nucleophiles. These studies help understand how this compound can modify biological targets or participate in complex chemical pathways. The compound's ability to form stable bonds with various nucleophiles is crucial for its application in drug development and material science.

Several compounds share structural similarities with 2-bromo-6-chlorobenzene-1-sulfonyl chloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | Different substitution pattern on the benzene ring | |

| 2-Bromo-4-chlorobenzene-1-sulfonyl chloride | Substituted at positions 2 and 4 | |

| 4-Bromo-3-chlorobenzenesulfonyl chloride | Contains a different arrangement of halogens |

These compounds highlight the diversity within sulfonyl chlorides while emphasizing the unique substitution pattern of 2-bromo-6-chlorobenzene-1-sulfonyl chloride, which may influence its reactivity and biological activity compared to others.

Basic Molecular Information

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride represents a halogenated aromatic sulfonyl chloride compound with the molecular formula C₆H₃BrCl₂O₂S [1] [2] [3]. The compound possesses a molecular weight of 289.96 grams per mole and is assigned the Chemical Abstracts Service registry number 1261874-16-1 [1] [2]. The compound is catalogued under the MDL number MFCD18089360 and follows the International Union of Pure and Applied Chemistry nomenclature as 2-bromo-6-chlorobenzenesulfonyl chloride [1] [3].

The molecular structure consists of a benzene ring substituted with bromine at the 2-position, chlorine at the 6-position, and a sulfonyl chloride functional group at the 1-position [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as O=S(=O)(Cl)C1=C(Cl)C=CC=C1Br [1] [3]. This structural arrangement places the compound within the class of halogenated aromatic sulfonyl chlorides, characterized by multiple halogen substituents on the aromatic ring system [1].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrCl₂O₂S |

| Molecular Weight (g/mol) | 289.96 |

| Chemical Abstracts Service Number | 1261874-16-1 |

| MDL Number | MFCD18089360 |

| International Union of Pure and Applied Chemistry Name | 2-bromo-6-chlorobenzenesulfonyl chloride |

| Simplified Molecular Input Line Entry System Code | O=S(=O)(Cl)C1=C(Cl)C=CC=C1Br |

| Chemical Class | Halogenated aromatic sulfonyl chloride |

Structural Features and Bonding

The sulfonyl chloride functional group exhibits a tetrahedral geometry around the sulfur center, with the sulfur atom bonded to two oxygen atoms, one chlorine atom, and the aromatic carbon [27]. In analogous structures such as methanesulfonyl chloride, typical bond distances include sulfur-oxygen bonds of 142.4 picometers, sulfur-carbon bonds of 176.3 picometers, and sulfur-chlorine bonds of 204.6 picometers [27]. The sulfonyl group demonstrates characteristic double-bond character in the sulfur-oxygen bonds due to electron delocalization involving sulfur d-orbitals [27].

The aromatic ring system maintains planarity with carbon-carbon bond lengths typical of aromatic compounds, generally falling within the range of 1.39 to 1.41 angstroms [31]. The presence of electron-withdrawing halogen substituents influences the electron density distribution within the aromatic system, affecting both bond lengths and reactivity patterns [31]. The bromine and chlorine substituents occupy ortho positions relative to the sulfonyl group, creating a sterically hindered environment around the functional group [17].

Physical Properties and Characterization

Spectroscopic Characterization

Infrared spectroscopy provides diagnostic information for identifying sulfonyl chloride compounds through characteristic absorption bands [28]. Aromatic sulfonyl chlorides typically exhibit sulfur-chlorine stretching frequencies in the range of 360-390 reciprocal centimeters [28]. The sulfur-oxygen stretching vibrations appear as strong absorptions in two distinct regions: symmetric stretching around 1350-1400 reciprocal centimeters and asymmetric stretching around 1150-1200 reciprocal centimeters [28].

Comparative spectroscopic data for related aromatic sulfonyl chlorides demonstrates consistent patterns across the compound class [28]. Benzenesulfonyl chloride shows sulfur-chlorine stretching at 375 reciprocal centimeters and sulfur-oxygen stretching at 1365 and 1180 reciprocal centimeters [28]. Substituted derivatives such as para-toluenesulfonyl chloride exhibit similar frequencies at 375 reciprocal centimeters for sulfur-chlorine stretching and 1365, 1180 reciprocal centimeters for sulfur-oxygen stretching [28].

| Compound Type | Sulfur-Chlorine Stretching (cm⁻¹) | Sulfur-Oxygen Stretching (cm⁻¹) |

|---|---|---|

| Aromatic sulfonyl chlorides | 360-390 | 1350-1400, 1150-1200 |

| Benzenesulfonyl chloride | 375 | 1365, 1180 |

| para-Toluenesulfonyl chloride | 375 | 1365, 1180 |

| para-Nitrobenzenesulfonyl chloride | 380 | 1380, 1190 |

| para-Bromobenzenesulfonyl chloride | 378 | 1370, 1185 |

Comparative Physical Properties

The physical properties of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride can be contextualized through comparison with related sulfonyl chloride compounds [8] [10] [23]. Benzenesulfonyl chloride, the parent compound without halogen substitution, exists as a colorless oily liquid with a molecular weight of 176.62 grams per mole [23]. The addition of halogen substituents increases molecular weight and typically results in solid-state compounds at room temperature [8] [10].

The melting point data for aromatic sulfonyl chlorides varies significantly based on substitution patterns [26] [29]. Related compounds such as 4-chlorobenzenesulfonyl chloride exhibit melting points in the range of 50-52 degrees Celsius [10]. Nitro-substituted derivatives demonstrate higher melting points, with 3-nitrobenzenesulfonyl chloride melting at 59-61 degrees Celsius [26] [29]. The presence of multiple halogen substituents, as in 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride, likely influences the melting point through intermolecular interactions and crystal packing effects [26].

Crystallographic Data

Crystal Structure Analysis

While specific crystallographic data for 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride was not identified in the literature, structural information can be inferred from related aromatic sulfonyl chloride compounds [18]. Crystal structures of similar compounds reveal the tetrahedral coordination geometry around the sulfur center, with bond angles deviating from the ideal tetrahedral angle due to the different substituents [32] [35].

Sulfonyl chloride compounds typically crystallize with distorted tetrahedral geometries around the sulfur atom [35]. The oxygen-sulfur-oxygen bond angle in sulfuryl chloride has been reported as 119.8 degrees, while chlorine-sulfur-oxygen angles measure approximately 106.5 degrees [35]. The sulfur-oxygen bond length in these structures is typically 1.43 angstroms [35]. These structural parameters provide a framework for understanding the three-dimensional arrangement of atoms in 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride [35].

Molecular Packing and Intermolecular Interactions

The crystal packing of halogenated aromatic compounds often involves halogen bonding interactions, which can influence the overall crystal structure [30]. Halogen atoms can participate in directional intermolecular interactions with electron-rich regions of neighboring molecules [30]. In polycyclic aromatic systems, halogen bonding interactions with pi-electron systems have been characterized with binding energies around 4 kilocalories per mole [30].

The presence of multiple halogen substituents in 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride provides multiple sites for potential intermolecular interactions [30]. These interactions may contribute to the solid-state stability and influence physical properties such as melting point and solubility [30]. The sulfonyl chloride functional group can also participate in dipole-dipole interactions due to the polar nature of the sulfur-oxygen and sulfur-chlorine bonds [27].

Conformational Analysis

Molecular Geometry and Bond Angles

The conformational analysis of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride involves examination of the spatial arrangement of substituents around the aromatic ring and the sulfonyl group [32]. The sulfonyl chloride functional group adopts a tetrahedral geometry around the sulfur center, with the sulfur atom positioned out of the aromatic plane [27] [32]. This arrangement minimizes steric interactions between the bulky sulfonyl group and the aromatic system [32].

The positioning of halogen substituents at the 2- and 6- positions creates a sterically congested environment around the sulfonyl group . This substitution pattern may result in restricted rotation around the carbon-sulfur bond due to steric hindrance from the adjacent halogen atoms [17]. The electron-withdrawing nature of both halogen substituents and the sulfonyl group influences the electron density distribution within the aromatic ring .

Steric and Electronic Effects

The ortho-substitution pattern in 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride introduces significant steric congestion around the sulfonyl chloride functional group [32]. Research on similar ortho-substituted aromatic sulfonyl chlorides has demonstrated that steric compression can lead to enhanced reactivity despite the normally rate-retarding effects of steric hindrance [32]. This counterintuitive acceleration results from the formation of rigid, compressed molecular structures that facilitate nucleophilic attack [32].

The electronic effects of halogen substituents contribute to the overall reactivity profile of the compound . Bromine and chlorine atoms serve as electron-withdrawing groups through inductive effects, increasing the electrophilicity of the sulfonyl chloride carbon and enhancing reactivity toward nucleophiles . The combined electronic effects of multiple halogen substituents create a highly electrophilic center susceptible to nucleophilic substitution reactions .

Conformational Flexibility

The conformational flexibility of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is primarily limited to rotation around the carbon-sulfur bond connecting the aromatic ring to the sulfonyl group [17]. The presence of bulky substituents at positions adjacent to the sulfonyl group restricts this rotational freedom, potentially leading to a preferred conformation that minimizes steric interactions [17].

Studies of related disubstituted halobenzenes have revealed that steric interactions between substituents can influence chemical shift patterns in nuclear magnetic resonance spectroscopy [17]. These effects arise from conformational preferences that affect the electronic environment of individual atoms within the molecule [17]. The restricted conformational mobility may contribute to the distinct reactivity patterns observed for ortho-substituted aromatic sulfonyl chlorides [17].

Comparative Structural Analysis with Related Compounds

Isomeric Bromochlorobenzenesulfonyl Chlorides

The structural characteristics of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride can be compared with other isomeric bromochlorobenzenesulfonyl chlorides to understand the influence of substitution patterns [15] [24]. The 4-Bromo-3-chlorobenzene-1-sulfonyl chloride isomer shares the same molecular formula and weight but differs in the relative positioning of halogen substituents [15]. This positional variation affects the steric environment around the sulfonyl group and influences reactivity patterns [15].

The 2-Bromo-5-chlorobenzenesulfonyl chloride isomer represents another structural variant with the same molecular composition [7]. The different halogen positioning in this isomer creates a distinct electronic environment within the aromatic ring system [7]. These structural differences result in variations in physical properties, spectroscopic characteristics, and chemical reactivity among the isomers [7].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Substitution Pattern |

|---|---|---|---|---|

| 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride | C₆H₃BrCl₂O₂S | 289.96 | Solid powder | 2-Br, 6-Cl |

| 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | C₆H₃BrCl₂O₂S | 289.96 | Solid | 4-Br, 3-Cl |

| 2-Bromo-5-chlorobenzenesulfonyl chloride | C₆H₃BrCl₂O₂S | 289.96 | Solid powder | 2-Br, 5-Cl |

Related Halogenated Sulfonyl Chlorides

Comparison with singly halogenated sulfonyl chlorides provides insight into the cumulative effects of multiple halogen substitution [8] [23]. Benzenesulfonyl chloride, lacking halogen substituents, exists as a liquid with a molecular weight of 176.62 grams per mole and demonstrates different physical properties compared to the dihalogenated derivative [23]. The addition of a single chlorine substituent, as in 4-chlorobenzenesulfonyl chloride, increases the molecular weight to 211.07 grams per mole and results in a solid state at room temperature [10].

The progressive addition of halogen substituents influences both molecular weight and intermolecular interactions [8] [10]. The increased molecular weight and enhanced dipole moments resulting from multiple halogen substitution contribute to higher melting points and altered solubility characteristics [10]. These trends demonstrate the systematic influence of halogen substitution on the physical and chemical properties of aromatic sulfonyl chlorides [8].

Structural Comparison with Fluorinated Derivatives

Examination of fluorinated analogs provides additional perspective on halogen effects in aromatic sulfonyl chlorides . Compounds such as 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride incorporate fluorine substitution alongside bromine and chlorine . The smaller size and higher electronegativity of fluorine create distinct electronic effects compared to the heavier halogens .

The presence of multiple different halogen substituents in these compounds creates complex electronic environments that influence reactivity and stability . Studies of such multiply halogenated systems have demonstrated enhanced antimicrobial activity compared to less substituted analogs . The combination of different halogen substituents provides opportunities for fine-tuning molecular properties through systematic structural modifications .

The thermal transition properties of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 344.3 ± 32.0 degrees Celsius at 760 millimeters of mercury [1]. This relatively high boiling point can be attributed to the presence of the sulfonyl chloride group, which creates strong dipole-dipole interactions between molecules, as well as the combined electron-withdrawing effects of both halogen substituents [1].

The melting point data for this specific compound is not readily available in the literature [2] [3]. However, comparative analysis with structurally similar compounds provides insight into expected ranges. For instance, 4-Bromo-2-chlorobenzene-1-sulfonyl chloride demonstrates a melting point of 76-81 degrees Celsius [4], while 2-Bromobenzenesulfonyl chloride shows a melting point range of 48-52 degrees Celsius [5] [6]. These values suggest that the disubstituted halogenated sulfonyl chlorides typically exhibit melting points in the range of 45-85 degrees Celsius [5] [7] [4].

The thermal stability of the compound is influenced by the positioning of the halogen substituents. The 2,6-disubstitution pattern creates steric hindrance that may affect crystalline packing arrangements and consequently influence melting behavior . The electron-withdrawing nature of both bromine and chlorine atoms at the ortho positions relative to the sulfonyl group enhances the electrophilic character of the sulfur center, which may contribute to stronger intermolecular interactions in the solid state .

Solubility Parameters

The solubility characteristics of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride are governed by its polar sulfonyl chloride functionality and the hydrophobic aromatic core with halogen substituents. The compound exhibits limited water solubility due to its hydrophobic aromatic structure and the presence of halogen atoms . The calculated logarithmic octanol-water partition coefficient (LogP) is 2.82, indicating moderate lipophilicity [1].

The topological polar surface area is calculated to be 42.5 square angstroms [9], which is primarily contributed by the sulfonyl chloride group (sulfur dioxide and chlorine components). This relatively small polar surface area suggests limited hydrogen bonding capability with water molecules, supporting the observed low aqueous solubility [9].

Solubility in organic solvents is expected to be significantly higher, particularly in chlorinated solvents such as dichloromethane and chloroform, as well as in aromatic solvents like toluene and benzene [7]. The compound's molecular structure, with its combination of aromatic character and halogen substituents, makes it compatible with moderately polar to nonpolar organic media [7]. The presence of the sulfonyl chloride group may enhance solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide .

Stability Profile

The stability profile of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is characterized by its moisture sensitivity and thermal stability properties. As with most sulfonyl chlorides, this compound is highly reactive toward water and alcohols, undergoing hydrolysis to form the corresponding sulfonic acid and hydrogen chloride [2] [11]. This moisture sensitivity necessitates storage under anhydrous conditions, typically in sealed containers with desiccants [11] [12].

Thermal stability analysis indicates that the compound remains stable under ambient storage conditions but may undergo decomposition at elevated temperatures [11]. The decomposition products are expected to include hydrogen bromide, hydrogen chloride, and sulfur oxides, as observed for similar halogenated sulfonyl chlorides [3] [11]. The presence of electron-withdrawing halogen substituents in the ortho positions may enhance thermal stability by stabilizing the aromatic ring system through inductive effects .

Chemical stability is influenced by the electron distribution within the molecule. The combined electron-withdrawing effects of bromine and chlorine atoms increase the electrophilic nature of the sulfonyl chloride group, making it more reactive toward nucleophiles . This enhanced reactivity, while useful for synthetic applications, requires careful handling and storage to prevent unwanted reactions [11].

The compound demonstrates stability toward oxidation under normal atmospheric conditions, although prolonged exposure to strong oxidizing agents should be avoided [11]. Light sensitivity may be a concern due to the presence of carbon-halogen bonds, which can undergo photolytic cleavage under intense ultraviolet radiation [15].

Electronic Distribution

The electronic distribution in 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is significantly influenced by the electron-withdrawing properties of the substituents. Both bromine and chlorine atoms possess high electronegativity values (bromine: 2.96, chlorine: 3.16 on the Pauling scale), creating substantial electron density withdrawal from the aromatic ring system [16].

The sulfonyl chloride group acts as a strong electron-withdrawing substituent through both inductive and resonance effects . The sulfur atom, bearing a formal oxidation state of +6, creates a significant electron deficiency that is communicated throughout the aromatic system . This electron withdrawal is enhanced by the ortho positioning of both halogen atoms, which work synergistically with the sulfonyl group to create a highly electron-deficient aromatic system .

Molecular orbital calculations suggest that the lowest unoccupied molecular orbital (LUMO) energy is significantly lowered due to the combined electron-withdrawing effects [17] [16]. This lowered LUMO energy increases the compound's susceptibility to nucleophilic attack, particularly at the sulfonyl chloride carbon and the aromatic ring positions [16]. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring, with reduced electron density at positions ortho and para to the electron-withdrawing substituents [18].

The polar nature of the molecule is reflected in its calculated dipole moment, which is enhanced by the asymmetric distribution of the halogen substituents and the polar sulfonyl chloride group [9]. The heavy atom count of 12 and the molecular complexity factor of 249 indicate a moderately complex electronic structure with multiple sites for potential interactions [9].

Spectroscopic Properties

The spectroscopic properties of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride provide valuable structural and electronic information. Infrared spectroscopy reveals characteristic absorption bands that reflect the functional groups present in the molecule [19] [20].

The sulfonyl chloride group exhibits distinctive stretching vibrations in the infrared spectrum. The sulfur-oxygen double bond stretching typically appears as two bands around 1350-1400 and 1150-1200 wavenumbers, corresponding to the asymmetric and symmetric stretching modes respectively [19] [20]. The sulfur-chlorine bond shows a characteristic stretching vibration around 450-500 wavenumbers [19].

Aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 wavenumbers, with the exact frequencies influenced by the electron-withdrawing substituents [21] [22]. The carbon-hydrogen stretching vibrations of the aromatic protons typically occur around 3000-3100 wavenumbers, while the aromatic carbon-hydrogen bending vibrations are observed in the 700-900 wavenumber region [21].

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of the constituent atoms. Proton nuclear magnetic resonance spectroscopy would be expected to show aromatic proton signals in the 7.0-8.5 parts per million region, with chemical shifts influenced by the deshielding effects of the electron-withdrawing substituents [21] [22]. The asymmetric substitution pattern would result in complex splitting patterns due to different coupling environments [21].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the aromatic carbon signals in the 120-160 parts per million range, with the carbon atoms bearing electron-withdrawing groups appearing at lower field due to deshielding effects [19] [21]. The sulfonyl carbon would appear significantly downfield, typically around 140-150 parts per million [19].

Mass spectrometry analysis shows characteristic fragmentation patterns typical of halogenated aromatic sulfonyl chlorides [23] [24]. The molecular ion peak would appear at mass-to-charge ratio 289/291/293, showing the characteristic isotope pattern for compounds containing both bromine and two chlorine atoms [23] [24]. Common fragmentation pathways include loss of chlorine (mass 35/37) and sulfur dioxide (mass 64), as well as loss of the entire sulfonyl chloride group (mass 99/101) [23] [24].